

An In-depth Technical Guide to Debutyldronedarone D7: Chemical Structure and Properties

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Compound of Interest

Compound Name: Debutyldronedarone D7

Cat. No.: B1150019

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This technical guide provides a comprehensive overview of **Debutyldronedarone D7**, the deuterated analogue of the major active metabolite of the antiarrhythmic drug dronedarone. This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies. It details the chemical structure, physicochemical properties, analytical methodologies, and biological activities of this compound.

Chemical Identity and Physicochemical Properties

Debutyldronedarone D7 is a deuterium-labeled version of Debutyldronedarone, which is the primary circulating and pharmacologically active metabolite of dronedarone.^{[1][2]} The incorporation of seven deuterium atoms provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly in methodologies employing mass spectrometry.

Table 1: Chemical and Physical Properties of Debutyldronedarone and **Debutyldronedarone D7**

Property	Debutyldronedarone	Debutyldronedarone D7
Synonyms	SR 35021, N-Desbutyldronedarone	SR-35021 D7
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₅ S	C ₂₇ H ₂₉ D ₇ N ₂ O ₅ S[3]
Molecular Weight	500.65 g/mol	507.69 g/mol [3]
CAS Number	141626-35-9	Not available
Solubility	Not specified	Soluble in DMSO[2]
Physical State	Not specified	Not specified
Melting Point	Not specified	Not specified
Boiling Point	Not specified	Not specified

Note: Specific physical constants such as melting and boiling points for **Debutyldronedarone D7** are not readily available in the public domain.

Synthesis and Purification

While a specific, detailed synthesis protocol for **Debutyldronedarone D7** is not publicly available, its synthesis would logically follow the established routes for dronedarone and its analogues, with the introduction of deuterium atoms at the terminal butyl group of the amino-propoxy chain. The synthesis of dronedarone typically involves the coupling of key intermediates, such as 2-butyl-5-aminobenzofuran and a substituted benzoyl chloride derivative.[4][5] For the D7 analogue, a deuterated version of the N,N-dibutylpropan-1-amine precursor would be utilized in the synthetic pathway.

Purification of Debutyldronedarone and its analogues is typically achieved through standard chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Experimental Protocols: Analytical Methods

The quantitative analysis of Debutyldronedarone in biological matrices is crucial for pharmacokinetic and metabolism studies. Several robust analytical methods have been

developed, primarily based on HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

A validated HPLC-UV method has been described for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.^[6]

- Instrumentation: HPLC system with a UV detector.
- Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 μm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 μm).^[6]
- Mobile Phase: An isocratic mixture of methanol, acetonitrile, water, and 0.5 M potassium dihydrogen phosphate (170:85:237.2:7.8, v/v/v/v) with the addition of 0.1 mL of 85% phosphoric acid.^[6]
- Flow Rate: 1.8 mL/min.^[6]
- Detection: UV detection at a wavelength of 290 nm.^[6]
- Sample Preparation (Plasma): Liquid-liquid extraction using methyl tert-butyl ether from an alkalized plasma sample (0.4 mL).^[6]
- Retention Times: Debutyldronedarone (DBD) at 4.0 min, bepridil (internal standard) at 5.2 min, and dronedarone (DRO) at 6.0 min.^[6]
- Linearity Range: 10–1000 ng/mL for both dronedarone and debutyldronedarone.^[6]
- Precision and Accuracy: The method demonstrates acceptable precision (RSD%) and accuracy, meeting EMA guidelines.^[6] For debutyldronedarone, intra-assay precision was 3.8–17.3% and inter-assay precision was 2.8–13.8%. Intra-assay accuracy was between 87.8% and 108.2%, while inter-assay accuracy was between 93.1% and 110.2%.^[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and rapid LC-MS/MS method has been developed for the simultaneous quantification of dronedarone and debutyldronedarone in human plasma.[1]

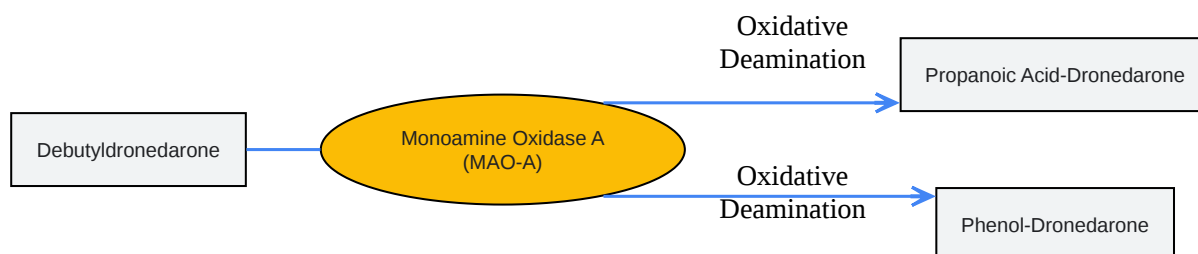
- Instrumentation: A tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface.[1]
- Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm).[1]
- Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate in water (containing 0.2% acetic acid) and acetonitrile (containing 0.2% acetic acid).[1]
- Flow Rate: 0.7 mL/min.[1]
- Detection: Multiple reaction monitoring (MRM) mode.
- Sample Preparation (Plasma): Protein precipitation from a 50-μL plasma aliquot using acetonitrile containing the internal standard (amiodarone).[1]
- Lower Limit of Quantification (LLOQ): 0.200 ng/mL for both dronedarone and debutyldronedarone.[1]
- Linearity Range: 0.200 to 200 ng/mL for each analyte.[1]
- Precision and Accuracy: Intra- and inter-day precision were reported to be lower than 7.2% (RSD), with accuracy within ±5.1% (relative error).[1]

Biological Activity and Signaling Pathways

Debutyldronedarone is an active metabolite of dronedarone and contributes to its overall pharmacological effect.[7] The mechanism of action of dronedarone, and by extension its active metabolite, is complex, involving the modulation of multiple ion channels and receptor systems.

Metabolism of Debutyldronedarone

Debutyldronedarone is further metabolized in the liver. A major metabolic pathway involves oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A), leading to the formation of propanoic acid-dronedarone and phenol-dronedarone.[3][7]



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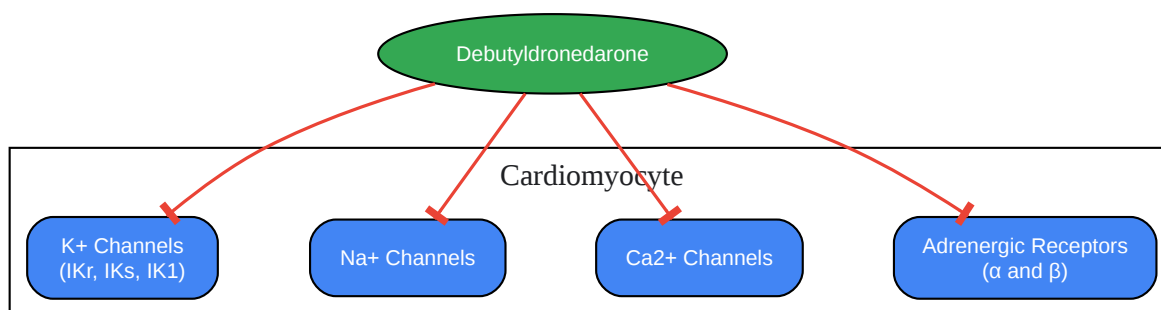
Metabolic pathway of Debutyldronedarone via MAO-A.

Mechanism of Action: Ion Channel and Receptor Modulation

The antiarrhythmic effects of dronedarone and its active metabolite are attributed to their ability to block multiple cardiac ion channels and antagonize adrenergic receptors.[8] This multi-target profile contributes to the prolongation of the cardiac action potential and refractory period, thereby stabilizing the heart's rhythm.

The primary targets include:

- Potassium (K⁺) Channels: Inhibition of various potassium currents (e.g., I_{Kr}, I_{Ks}, I_{K1}) leads to a delay in repolarization (Class III antiarrhythmic effect).
- Sodium (Na⁺) Channels: Blockade of fast sodium channels reduces the rate of depolarization (Class I antiarrhythmic effect).
- Calcium (Ca²⁺) Channels: Inhibition of L-type calcium channels (Class IV antiarrhythmic effect).
- Adrenergic Receptors: Antagonism of both alpha and beta-adrenergic receptors (Class II antiarrhythmic effect), which reduces sympathetic stimulation of the heart.[8][9]



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Multi-target mechanism of action of Debutyldronedarone.

Conclusion

Debutyldronedarone D7 is an essential analytical standard for the accurate quantification of Debutyldronedarone, a major active metabolite of dronedarone. The information provided in this guide on its chemical properties, detailed analytical protocols, and mechanisms of action serves as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology. The multifaceted interaction of this metabolite with various ion channels and receptors underscores the complex pharmacology of its parent drug, dronedarone. Further research into the specific activities and potencies of Debutyldronedarone at these targets will continue to enhance our understanding of its contribution to the overall therapeutic and toxicological profile of dronedarone.

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